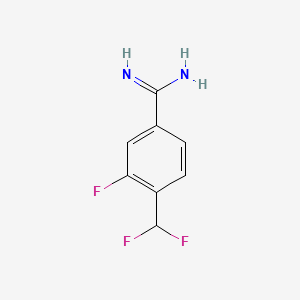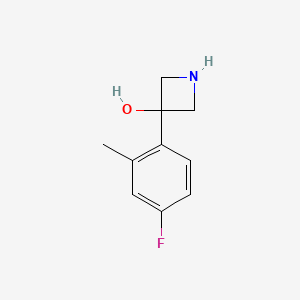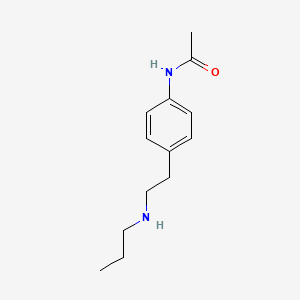
4-(Difluoromethyl)-3-fluorobenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-3-fluorobenzimidamide is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as (Difluoromethyl)trimethylsilane (TMSCF2H) in the presence of a suitable catalyst . The reaction conditions often include the use of a base and a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3-fluorobenzimidamide may involve large-scale difluoromethylation processes using metal-based catalysts or radical chemistry . These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-3-fluorobenzimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated benzimidazoles, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
4-(Difluoromethyl)-3-fluorobenzimidamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzimidamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity . The compound may also interact with cellular pathways, affecting various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Difluoromethyl)imidazole
- 4-(Difluoromethyl)benzimidazole
- 4-(Trifluoromethyl)benzimidamide
Uniqueness
4-(Difluoromethyl)-3-fluorobenzimidamide is unique due to the presence of both difluoromethyl and fluorine groups, which enhance its chemical stability and biological activity compared to similar compounds . The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H7F3N2 |
|---|---|
Poids moléculaire |
188.15 g/mol |
Nom IUPAC |
4-(difluoromethyl)-3-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7H,(H3,12,13) |
Clé InChI |
DYGHSIFFKSTRQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=N)N)F)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine](/img/structure/B13621929.png)













